molecular formula C12H15NO3 B1684129 1-(2-Hydroxy-4-morpholinophenyl)ethanone CAS No. 404009-40-1

1-(2-Hydroxy-4-morpholinophenyl)ethanone

Cat. No. B1684129
M. Wt: 221.25 g/mol
InChI Key: YHKSBKQXCWHTQL-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-morpholinophenyl)ethanone is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound has a similar structure to 1-(2-hydroxy-4-methoxyphenyl)ethanone2, which is a known compound with more available data.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of 1-(2-Hydroxy-4-morpholinophenyl)ethanone. However, the synthesis of similar compounds often involves reactions with carbonyl compounds3.



Molecular Structure Analysis

The molecular structure of 1-(2-Hydroxy-4-morpholinophenyl)ethanone is not readily available. However, it’s likely to have similarities with 1-(2-hydroxy-4-methoxyphenyl)ethanone, which has a molecular weight of 166.17392.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 1-(2-Hydroxy-4-morpholinophenyl)ethanone.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Hydroxy-4-morpholinophenyl)ethanone are not readily available. However, similar compounds such as 1-(2-hydroxy-4-methoxyphenyl)ethanone have a molecular weight of 166.17392.


Scientific Research Applications

Microwave-Assisted Synthesis

An efficient microwave-assisted synthetic route has been developed for the synthesis of mono- and disubstituted 4-hydroxyacetophenone derivatives via Mannich reaction, showcasing the compound's utility in facilitating quick and environmentally benign synthesis methods (Ghadah Aljohani et al., 2019).

Anti-inflammatory Activity

Research has demonstrated the synthesis of novel thiophene derivatives starting from 1-(4-morpholinophenyl)ethanone, leading to compounds with moderate to good anti-inflammatory activity, comparable to indomethacin, indicating potential for development into clinically useful anti-inflammatory agents (M. Helal et al., 2015).

Antibacterial Activity

A series of novel synthesized pyrazole derivatives, originating from 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its importance in developing new antimicrobial agents (A. B. S. Khumar et al., 2018).

Cancer Therapy Enhancement

A novel class of protein kinase inhibitor, including 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, targets the DNA repair pathway through DNA-PK inhibition. This approach enhances the cytotoxicity of treatments inducing DNA double-strand breaks, presenting a promising strategy for improving cancer therapies (A. Kashishian et al., 2003).

Anticonvulsant Activity

Compounds synthesized from 1-(4-morpholinophenyl) ethanone have shown pronounced anticonvulsive activity, along with some peripheral n-cholinolytic activities, without exhibiting antibacterial activity, suggesting their potential as anticonvulsant drugs (O. A. Papoyan et al., 2011).

Safety And Hazards

There is no specific safety and hazard information available for 1-(2-Hydroxy-4-morpholinophenyl)ethanone. However, similar compounds can be hazardous and cause skin and eye irritation4.


Future Directions

The future directions for the study and use of 1-(2-Hydroxy-4-morpholinophenyl)ethanone are not clear due to the lack of available research on this specific compound. Further research is needed to fully understand its properties and potential applications.


Please note that this analysis is based on the limited information available and some assumptions have been made based on similar compounds. For a more accurate and comprehensive analysis, more specific and detailed studies on 1-(2-Hydroxy-4-morpholinophenyl)ethanone are needed.


properties

IUPAC Name

1-(2-hydroxy-4-morpholin-4-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(14)11-3-2-10(8-12(11)15)13-4-6-16-7-5-13/h2-3,8,15H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKSBKQXCWHTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431950
Record name DNA-PK Inhibitor III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-4-morpholinophenyl)ethanone

CAS RN

404009-40-1
Record name 1-[2-Hydroxy-4-(4-morpholinyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=404009-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DNA-PK Inhibitor III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Hydroxy-4-morpholinophenyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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